molecular formula C16H25NO6 B5206967 Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol

Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol

Cat. No.: B5206967
M. Wt: 327.37 g/mol
InChI Key: WVZSRMSNHKXALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a substituted ethanolamineIt is a white crystalline solid that forms a colorless solution in water and is known for its strong acidic properties . The compound 2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol is an ethanolamine derivative, which is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of oxalic acid involves the oxidation of carbohydrates using nitric acid or the heating of sawdust with caustic alkalies . The production of ethanolamine derivatives like 2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol typically involves the reaction of the appropriate amine with ethylene oxide in large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.

    Reduction: Oxalic acid can be reduced to formic acid under specific conditions.

    Substitution: The ethanolamine derivative can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Formic acid.

    Substitution: Various substituted ethanolamine derivatives depending on the nucleophile used.

Scientific Research Applications

Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol is unique due to its combination of oxalic acid and ethanolamine properties, allowing it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H2O4/c1-12(2)13-5-3-6-14(11-13)17-10-4-7-15-8-9-16;3-1(4)2(5)6/h3,5-6,11-12,15-16H,4,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZSRMSNHKXALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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